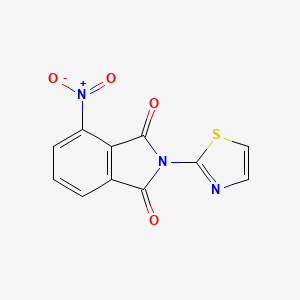

4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5N3O4S/c15-9-6-2-1-3-7(14(17)18)8(6)10(16)13(9)11-12-4-5-19-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXESQTMPMWFROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292200 | |

| Record name | 4-Nitro-2-thiazol-2-yl-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16258-96-1 | |

| Record name | NSC80806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-2-thiazol-2-yl-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Nitro 2 Thiazol 2 Yl Isoindoline 1,3 Dione

Retrosynthetic Analysis and Strategic Disconnections for 4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione

A retrosynthetic analysis of this compound identifies several logical bond disconnections that inform potential synthetic routes. The target structure can be deconstructed by considering the key functional groups and structural motifs: the imide, the N-thiazole bond, and the aromatic nitro group.

Two primary strategic disconnections are most viable:

Strategy A: Disconnection of the N-C (imide) bond. This is the most straightforward approach, breaking the bond between the thiazole (B1198619) nitrogen and the isoindoline-1,3-dione carbonyl carbon. This disconnection leads to two key synthons: a 4-nitrophthalimide (B147348) electrophile and a 2-aminothiazole (B372263) nucleophile. The synthetic equivalents for these are 4-nitrophthalic anhydride (B1165640) and 2-aminothiazole , respectively. This strategy builds the final N-thiazole linkage in the last step.

Strategy B: Disconnection of the C-NO₂ bond. This approach involves introducing the nitro group onto a pre-formed 2-(thiazol-2-yl)isoindoline-1,3-dione scaffold. This retrosynthetic step points to an electrophilic aromatic substitution (nitration) reaction. Further disconnection of the N-C (imide) bond in the non-nitrated precursor leads back to phthalic anhydride and 2-aminothiazole . This strategy prioritizes the formation of the core heterocyclic system before functionalization of the aromatic ring.

Both strategies ultimately rely on the formation of the robust isoindoline-1,3-dione (phthalimide) ring system from a phthalic acid derivative and the integration of the 2-aminothiazole moiety. The choice between these pathways depends on the availability of starting materials and the desired control over regioselectivity during the nitration step.

Conventional Synthetic Pathways to this compound

Conventional syntheses of the target molecule are typically multi-step processes that involve the sequential construction of the core structure and introduction of the required functional groups.

Multi-Step Synthesis Approaches Incorporating Isoindoline-1,3-dione Formation

The formation of the N-substituted isoindoline-1,3-dione is a cornerstone of the synthesis. This is most commonly achieved through the condensation of a suitable phthalic anhydride derivative with a primary amine. mdpi.com

Following the logic from the retrosynthetic analysis, two primary routes emerge:

Route via 4-Nitrophthalic Anhydride: This pathway involves the direct condensation of 4-nitrophthalic anhydride with 2-aminothiazole. The reaction is typically carried out by heating the reactants in a high-boiling polar solvent, such as glacial acetic acid or dimethylformamide (DMF), to facilitate the dehydration and subsequent cyclization to form the imide ring. mdpi.com This method is efficient as it incorporates the nitro group from the start. 4-Nitrophthalic anhydride itself can be prepared by the dehydration of 4-nitrophthalic acid, for instance by heating with acetic anhydride. chemicalbook.com

Route via Phthalic Anhydride and Subsequent Nitration: This alternative involves first synthesizing the intermediate, 2-(thiazol-2-yl)isoindoline-1,3-dione. This is achieved by reacting phthalic anhydride with 2-aminothiazole. nih.govmdpi.com The resulting N-substituted phthalimide (B116566) is then subjected to a nitration reaction to introduce the nitro group at the 4-position of the isoindoline (B1297411) core, yielding the final product.

Coupling Reactions for Thiazole Integration

The integration of the thiazole ring is accomplished via the formation of a stable C-N bond with the phthalimide moiety. The most prevalent method for this transformation is the direct nucleophilic attack of the primary amino group of 2-aminothiazole on the carbonyl carbon of a phthalic anhydride derivative.

This condensation reaction proceeds through a two-step mechanism:

Amidation: The amine attacks one of the carbonyl groups of the anhydride, leading to the ring-opening of the anhydride and the formation of a phthalamic acid intermediate.

Cyclodehydration: Upon heating, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation, eliminating a molecule of water to form the five-membered imide ring.

This coupling is a robust and widely used method for preparing N-substituted phthalimides. mdpi.comnih.gov The reaction conditions typically involve refluxing in glacial acetic acid for several hours to ensure complete cyclization. mdpi.com

Nitration Reactions and Regioselectivity on the Isoindoline-1,3-dione Core

When the synthetic strategy involves nitration of the pre-formed 2-(thiazol-2-yl)isoindoline-1,3-dione, controlling the position of the incoming nitro group (regioselectivity) is critical. The isoindoline-1,3-dione ring system is deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two carbonyl groups. These groups direct incoming electrophiles to the meta-positions relative to themselves, which correspond to the 4- and 5-positions of the isoindoline ring.

Established procedures for the nitration of phthalimide itself show a strong preference for substitution at the 4-position over the 3-position. orgsyn.orgorgsyn.org A common and effective method involves using a mixture of fuming nitric acid and concentrated sulfuric acid, known as mixed acid. The reaction is typically performed at low temperatures (10-15°C) to control the exothermic reaction and prevent over-nitration. orgsyn.orgchemicalbook.com The crude product is then isolated by pouring the reaction mixture onto ice, followed by filtration and purification by recrystallization from ethanol. orgsyn.org This established regioselectivity provides a reliable method for producing the desired 4-nitro isomer.

| Reagents | Temperature | Time | Yield | Melting Point | Reference |

| Fuming HNO₃, conc. H₂SO₄ | 10-15°C | Overnight | 52-53% | 198°C | orgsyn.org |

| Mixed Acid (HNO₃:H₂SO₄ = 1:4.5) | 25°C | 10 h | >82% | 192.1-192.7°C | semanticscholar.org |

Advanced Synthetic Techniques for this compound and Analogues

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These principles can be applied to the synthesis of the target molecule to reduce reaction times, energy consumption, and waste generation.

Green Chemistry Principles in this compound Synthesis

Several green chemistry approaches can be adapted for the synthesis of N-substituted phthalimides, directly impacting the efficiency and sustainability of producing this compound.

Microwave-Assisted Synthesis: One of the most effective green techniques is the use of microwave irradiation. acs.org For the condensation of phthalic anhydride with amines, microwave heating can dramatically reduce reaction times from hours to mere minutes, often with improved yields and cleaner product formation. niscpr.res.inresearchgate.net This method is applicable for both solution-phase and solvent-free reactions. acs.orgepa.gov

Solvent-Free Conditions: Conducting reactions without a solvent ("dry" conditions) minimizes waste and simplifies product purification. The reaction between phthalic anhydride and an amine can be performed by grinding the solids together or by heating the neat mixture, often facilitated by microwave irradiation. niscpr.res.inresearchgate.net A few drops of a high-dielectric solvent like DMF can sometimes be used as a catalyst to facilitate energy absorption from microwaves. niscpr.res.in

Use of Green Solvents: When a solvent is necessary, replacing traditional volatile organic compounds with greener alternatives is a key principle. Deep Eutectic Solvents (DES), such as a mixture of potassium carbonate (K₂CO₃) and glycerol, have been used for the synthesis of N-aryl phthalimides. ijsrset.com These solvents are often biodegradable, non-toxic, and can be recycled. The K₂CO₃/Glycerol system can act as both the solvent and a basic catalyst, offering a cleaner, catalyst-free protocol. ijsrset.com

| Method | Reactants | Conditions | Time | Yield | Reference |

| Conventional Heating | Phthalic anhydride, Aniline | Reflux | Long | Moderate | researchgate.net |

| Microwave (Solvent-Free) | Phthalic anhydride, Aromatic amines | 100% power | 2-10 min | 91-95% | researchgate.net |

| Microwave (DMF catalyst) | Phthalic anhydride, Urea | 700 W | 15 sec | 100% | niscpr.res.in |

| Deep Eutectic Solvent | Phthalic anhydride, Aromatic amines | K₂CO₃/Glycerol, 100°C | 1-2 h | High | ijsrset.com |

Catalyst Development for Enhanced Reaction Efficiency

The efficiency of the condensation reaction to form the phthalimide ring can be significantly influenced by the choice of catalyst. While the reaction can proceed thermally, catalysts are often employed to improve reaction rates and yields.

For the synthesis of N-substituted phthalimides, various catalysts have been explored. Acid catalysts are commonly used to facilitate the dehydration process. Glacial acetic acid often serves as both a solvent and a catalyst. sphinxsai.com Other acidic catalysts, such as sulphamic acid, have also been demonstrated to be effective. researchgate.net

In a move towards more environmentally benign and reusable options, solid acid catalysts have been investigated. Montmorillonite-KSF clay has been successfully used as a reusable catalyst for the synthesis of phthalimide derivatives, offering advantages such as mild reaction conditions, high yields, and ease of separation. jetir.org For the synthesis of this compound, a similar catalytic approach could be beneficial. The use of a Lewis acid catalyst, such as TaCl₅-silica gel, represents another potential avenue, particularly under microwave irradiation and solvent-free conditions. organic-chemistry.org

More advanced catalytic systems, including nanocatalysts, have also been developed for related heterocyclic syntheses, which could potentially be adapted for this specific transformation. nih.gov For instance, N-hydroxyphthalimide immobilized on NaY nano-zeolite has been used as a catalyst for oxidation reactions, highlighting the potential for functionalized materials in facilitating complex organic transformations. researchgate.net

The table below summarizes potential catalysts for the synthesis of this compound based on analogous reactions.

| Catalyst Type | Specific Example | Potential Advantages |

| Homogeneous Acid | Glacial Acetic Acid | Acts as both solvent and catalyst |

| Homogeneous Acid | Sulphamic Acid | Effective in promoting dehydration |

| Heterogeneous Solid Acid | Montmorillonite-KSF | Reusable, environmentally friendly, mild conditions |

| Lewis Acid | TaCl₅-silica gel | Effective under microwave and solvent-free conditions |

Optimization of Reaction Parameters for Yield and Purity of this compound

The optimization of reaction parameters is crucial for maximizing the yield and purity of the target compound. Key parameters to consider include temperature, solvent, and reaction time.

Temperature: The condensation reaction to form N-substituted phthalimides is typically conducted at elevated temperatures to drive the dehydration process. turito.com Refluxing in a high-boiling solvent is a common practice. sphinxsai.com For instance, the synthesis of N-substituted phthalimides from phthalic anhydride and primary amines has been carried out at 110 °C in the presence of sulphamic acid. researchgate.net The optimal temperature for the reaction between 4-nitrophthalic anhydride and 2-aminothiazole would need to be determined experimentally to ensure complete reaction without decomposition of the starting materials or product.

Solvent: The choice of solvent can significantly impact the reaction. High-boiling point solvents such as acetic acid and toluene (B28343) are frequently used. sphinxsai.com Acetic acid has the dual role of solvent and catalyst. The polarity and boiling point of the solvent will influence the solubility of the reactants and the ease of water removal.

Reaction Time: The duration of the reaction is another critical parameter. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the point of completion. jetir.org Prolonged reaction times at high temperatures could lead to the formation of byproducts and degradation of the desired product. The use of microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of phthalimides, often from hours to minutes. researchgate.net

The following table outlines key reaction parameters and their likely effects on the synthesis of this compound.

| Parameter | Condition | Effect on Yield and Purity |

| Temperature | High (e.g., reflux) | Increases reaction rate but may lead to decomposition if too high. |

| Solvent | High-boiling polar (e.g., Acetic Acid) | Good solubility of reactants, facilitates water removal. |

| Reaction Time | Monitored (e.g., by TLC) | Ensures complete conversion without significant byproduct formation. |

| Heating Method | Conventional vs. Microwave | Microwave irradiation can significantly reduce reaction time. |

Comparative Analysis of Synthetic Strategies for this compound

As previously mentioned, there are two primary synthetic strategies for obtaining this compound.

Strategy 1: Direct Condensation

This approach involves the direct reaction of 4-nitrophthalic anhydride with 2-aminothiazole. This is a convergent and atom-economical approach. The primary advantage is the single-step nature of the synthesis, which can be more efficient in terms of time and resources. However, the reactivity of 2-aminothiazole might be influenced by the strongly electron-withdrawing nitro group on the phthalic anhydride ring, potentially requiring more forcing reaction conditions.

Strategy 2: Two-Step Synthesis via Nitration

This strategy involves two distinct steps:

Synthesis of 2-(thiazol-2-yl)isoindoline-1,3-dione by reacting phthalic anhydride with 2-aminothiazole.

Nitration of the resulting 2-(thiazol-2-yl)isoindoline-1,3-dione to introduce the nitro group at the 4-position of the phthalimide ring.

A comparative analysis of these two strategies is presented in the table below.

| Feature | Strategy 1: Direct Condensation | Strategy 2: Two-Step Synthesis via Nitration |

| Number of Steps | One | Two |

| Starting Materials | 4-Nitrophthalic Anhydride, 2-Aminothiazole | Phthalic Anhydride, 2-Aminothiazole, Nitrating Agents |

| Potential Advantages | More atom-economical, shorter reaction sequence. | May offer better control and potentially higher overall yield. |

| Potential Disadvantages | May require harsh conditions due to electron-withdrawing nitro group. | Longer synthetic route, generation of more waste from the nitration step. |

The choice between these strategies would likely depend on the experimental outcomes, including the yield, purity, and ease of execution for each approach.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Nitro 2 Thiazol 2 Yl Isoindoline 1,3 Dione

X-ray Crystallography for Crystalline State Structure Determination of 4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione

Furthermore, the presence of the electron-withdrawing nitro group and the polar carbonyl groups would likely govern intermolecular interactions, such as π-π stacking between the aromatic rings and dipole-dipole interactions, which stabilize the crystal lattice.

Table 3.1.1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for similar aromatic heterocyclic compounds. researchgate.net |

| Space Group | P2₁/c or similar | Centrosymmetric space groups are common for such molecules. researchgate.net |

| Key Bond Lengths | C=O (~1.22 Å), C-N (imide, ~1.40 Å), N-O (~1.21 Å) | Based on standard values for imides and nitro groups. |

| Dihedral Angle | 20-60° | The angle between the isoindoline (B1297411) and thiazole (B1198619) planes is expected to be non-zero due to steric hindrance. |

Solution-State Conformational Analysis of this compound via Multi-dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. A full assignment of the proton (¹H) and carbon-¹³ (¹³C) spectra, supported by two-dimensional (2D) techniques, would be required for a complete analysis. mdpi.com

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the 4-nitro-substituted benzene (B151609) ring and the thiazole ring. The three aromatic protons of the isoindoline moiety would appear as a complex multiplet system in the downfield region (δ 7.5-8.5 ppm). The two protons on the thiazole ring would likely appear as distinct doublets. In the ¹³C NMR spectrum, characteristic signals for the two imide carbonyl carbons would be observed far downfield (δ ~165 ppm), along with signals for the aromatic and thiazole carbons. gsconlinepress.comresearchgate.net

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of adjacent protons within the benzene and thiazole rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include those from the thiazole protons to the imide carbonyl carbons, definitively linking the two heterocyclic systems. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This would be instrumental in determining the preferred solution-state conformation, particularly the spatial relationship and dihedral angle between the isoindoline and thiazole rings. researchgate.net

Table 3.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Expected Correlations |

|---|---|---|---|

| Isoindoline C=O | - | ~165 | HMBC to aromatic protons. |

| Isoindoline (Aromatic) | 7.8 - 8.6 | 120 - 150 | COSY correlations between adjacent protons. HSQC to corresponding carbons. |

| Thiazole C=N | - | >155 | HMBC to thiazole protons. |

| Thiazole H4' | 7.3 - 7.6 | 115 - 125 | COSY to H5'. HSQC to C4'. HMBC to C2', C5'. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. nih.gov The spectra are complementary and together offer a comprehensive vibrational fingerprint of the compound.

For this compound, the FT-IR and Raman spectra would be dominated by characteristic vibrations of the imide, nitro, and thiazole moieties.

Imide Group: The two carbonyl (C=O) groups of the isoindoline-dione ring are expected to produce strong, distinct bands in the FT-IR spectrum. These typically appear as symmetric and asymmetric stretching vibrations in the range of 1700-1790 cm⁻¹. 2promojournal.commdpi.com

Nitro Group: The nitro (NO₂) group will exhibit two prominent stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. cdnsciencepub.com

Aromatic and Thiazole Rings: C=C stretching vibrations from the benzene ring are expected in the 1450-1600 cm⁻¹ region. The thiazole ring has its own set of characteristic vibrations, including C=N and C-S stretching modes. gsconlinepress.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Table 3.3.1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FT-IR Range (cm⁻¹) | Predicted Raman Range (cm⁻¹) | Functional Group |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 | Benzene, Thiazole |

| Asymmetric C=O Stretch | 1760 - 1790 | Weak | Imide |

| Symmetric C=O Stretch | 1700 - 1730 | Weak | Imide |

| Aromatic C=C Stretch | 1450 - 1610 | Strong | Benzene, Thiazole |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong | Nitro |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong | Nitro |

| Imide C-N Stretch | 1350 - 1390 | Moderate | Imide |

| Thiazole Ring Vibrations | 1300 - 1500 | Moderate | Thiazole |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for this compound

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₁H₅N₃O₄S), the calculated monoisotopic mass is 287.0004 Da. HRMS analysis should yield a measured mass that matches this value to within a few parts per million (ppm), confirming the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) would be used to investigate the fragmentation pathways, providing further structural confirmation. Based on the structure, a plausible fragmentation pattern can be predicted. The initial molecular ion [M]⁺• would likely undergo several characteristic cleavages. Common fragmentation pathways for related structures involve the loss of neutral molecules or the formation of stable ions. researchgate.net

Predicted Fragmentation Pathway:

Loss of the nitro group (NO₂, 46 Da) to form a fragment at m/z 241.

Cleavage of the imide C-N bond, potentially leading to the formation of a 4-nitrophthalimide (B147348) ion (m/z 192) or a thiazole-containing fragment.

Sequential loss of carbon monoxide (CO, 28 Da) from the imide ring is a common pathway for phthalimide (B116566) derivatives.

Cleavage within the thiazole ring, for example, loss of HCN.

Table 3.4.1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Formula of Fragment | Proposed Identity/Loss |

|---|---|---|

| 287.0004 | [C₁₁H₅N₃O₄S]⁺• | Molecular Ion [M]⁺• |

| 241.0157 | [C₁₁H₅N₂O₂S]⁺• | [M - NO₂]⁺• |

| 192.0117 | [C₈H₄N₂O₃]⁺• | [4-nitrophthalimide]⁺• |

| 164.0167 | [C₇H₄N₂O₂]⁺• | [192 - CO]⁺• |

| 136.0218 | [C₆H₄N₂O]⁺• | [164 - CO]⁺• |

Electronic Absorption and Emission Properties of this compound (UV-Vis, Fluorescence Spectroscopy)

UV-Visible (UV-Vis) absorption spectroscopy provides information on the electronic transitions within a molecule, which is related to its system of conjugated π-electrons. The fluorescence spectroscopy detects the emission of light from the molecule as it returns from an excited electronic state to the ground state.

UV-Vis Absorption: The structure of this compound contains significant chromophores: the 4-nitrophthalimide system and the thiazole ring. The conjugation between these two systems is expected to result in strong absorption bands in the UV or near-visible region of the spectrum. acgpubs.org Based on similar nitro-aromatic compounds, one would predict absorption maxima (λmax) likely in the 250-350 nm range, corresponding to π→π* transitions within the conjugated system. nih.gov

Fluorescence Spectroscopy: While many isoindoline and thiazole derivatives are known to be fluorescent, the presence of a nitro (NO₂) group typically leads to significant fluorescence quenching. nih.govrsc.org The strongly electron-withdrawing nature of the nitro group often promotes non-radiative decay pathways (such as intersystem crossing) from the excited state, which compete effectively with radiative decay (fluorescence). Therefore, it is predicted that this compound would exhibit very weak or negligible fluorescence emission. researchgate.net Any observed emission would likely be characterized by a low quantum yield.

Table 3.5.1: Predicted Photophysical Properties for this compound

| Parameter | Predicted Property | Rationale |

|---|---|---|

| Absorption Maxima (λmax) | 250 - 350 nm | π→π* transitions in the conjugated nitro-phthalimide-thiazole system. |

| Molar Absorptivity (ε) | High (>10,000 M⁻¹cm⁻¹) | Expected for an extended conjugated aromatic system. |

| Emission Maxima (λem) | Not applicable / Very weak | Strong fluorescence quenching is expected due to the nitro group. |

| Fluorescence Quantum Yield (ΦF) | Very low (< 0.01) | The nitro group promotes efficient non-radiative decay pathways. |

Computational and Theoretical Investigations on 4 Nitro 2 Thiazol 2 Yl Isoindoline 1,3 Dione

Quantum Chemical Calculations (DFT) on Electronic Structure and Reactivity of 4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. These calculations provide deep insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital most likely to donate electrons, representing nucleophilic character, while the LUMO is the most likely to accept electrons, indicating electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the electron-withdrawing nature of the nitro group and the isoindoline-1,3-dione core, combined with the electron-rich thiazole (B1198619) ring, would likely result in a relatively small HOMO-LUMO gap, suggesting significant intramolecular charge transfer possibilities and higher reactivity. DFT calculations can precisely quantify these energy levels.

Table 1: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

Note: The values in this table are hypothetical and serve as an example of what DFT calculations might yield for a molecule with these structural features.

Analysis of the molecular orbital surfaces would likely show the HOMO density concentrated on the thiazole ring and parts of the phthalimide (B116566) system, while the LUMO density would be predominantly located on the nitro group and the dione (B5365651) moiety, illustrating the path of potential electronic transitions.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would be expected around the oxygen atoms of the nitro and carbonyl groups.

Blue regions indicate positive electrostatic potential, which is electron-deficient and susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the aromatic rings.

Green regions represent neutral potential.

The MEP surface for this compound would highlight the nucleophilic character of the carbonyl and nitro oxygen atoms and the electrophilic character of the aromatic protons. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for a molecule's interaction with biological targets. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes of this compound

While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. By simulating the atomic motions based on a force field, MD can explore the conformational landscape of a molecule, revealing its flexibility and preferred shapes in different environments (e.g., in a vacuum, in water, or bound to a protein).

For this compound, MD simulations could be used to:

Determine the rotational barriers and preferred dihedral angles between the thiazole ring and the isoindoline (B1297411) core.

Analyze the flexibility of the molecule and identify its most stable, low-energy conformations.

Study how the molecule interacts with solvent molecules, providing insights into its solubility.

Assess the stability of a protein-ligand complex over time, as a follow-up to molecular docking studies. researchgate.net

Understanding the dynamic nature and accessible conformations of the molecule is essential, as its biological activity is often dependent on its ability to adopt a specific shape to fit into a protein's binding site.

Molecular Docking Studies of this compound with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, found in drugs with diverse activities. mdpi.com Similarly, the thiazole ring is a component of many biologically active compounds. Molecular docking could be employed to screen this compound against a library of protein targets to predict its potential biological activities. Based on the activities of related compounds, several protein targets could be of interest.

Table 2: Potential Protein Targets for Molecular Docking Studies

| Protein Target | Associated Disease/Function | Rationale for Docking |

|---|---|---|

| Cyclooxygenase (COX-1 & COX-2) | Inflammation, Pain | Isoindoline-1,3-dione derivatives have shown COX inhibitory activity. mdpi.comnih.gov |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Phthalimide derivatives have been investigated as MAO-B inhibitors. mdpi.com |

| Tubulin | Cancer | Thiazole derivatives are known to act as tubulin polymerization inhibitors. nih.gov |

| Various Kinases (e.g., PLK1) | Cancer | Thiazolidinone derivatives (related to thiazoles) have shown kinase inhibitory activity. tbzmed.ac.ir |

Docking studies would provide a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, showing the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the compound and the amino acid residues in the protein's active site. nih.gov For instance, the carbonyl oxygens of the isoindoline-dione moiety could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and π-stacking interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

To perform a QSAR study, a dataset of derivatives of this compound with measured biological activity (e.g., IC50 values) would be required. The process involves:

Descriptor Calculation: Calculating various molecular descriptors for each compound in the series. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that correlates the descriptors with the observed activity. nih.gov

Validation: Rigorously validating the model to ensure its predictive power.

A QSAR model for this class of compounds could reveal which structural features are most important for a particular biological activity. researchgate.net For example, it might show that increasing the electron-withdrawing strength at a certain position or modifying the steric bulk of a substituent leads to higher potency, thereby guiding the synthesis of improved analogues.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters for this compound

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties, helping to identify and filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics.

For this compound, various parameters would be calculated:

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable.

Pharmacokinetic (ADMET) Properties: Prediction of properties such as human intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are key for metabolism), and potential toxicity.

Table 3: Predicted Physicochemical and Drug-Likeness Properties (Illustrative)

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | ~303 g/mol | ≤ 500 g/mol | Yes |

| LogP (Lipophilicity) | ~2.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 6 | ≤ 10 | Yes |

Note: These values are estimations based on the structure and are intended for illustrative purposes. Actual values would be calculated using specialized software.

These in silico predictions provide a crucial early assessment of the compound's potential as a drug, allowing researchers to prioritize compounds with favorable ADMET profiles for further investigation. nih.gov

Biological Activities and Mechanistic Pathways of 4 Nitro 2 Thiazol 2 Yl Isoindoline 1,3 Dione Preclinical Focus

In Vitro Anti-proliferative and Cytotoxic Activities of 4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione

The isoindoline-1,3-dione and thiazole (B1198619) moieties are recognized pharmacophores in the design of novel anticancer agents. Research into derivatives with these core structures has demonstrated significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines.

Assessment across Diverse Cancer Cell Lines (e.g., HepG-2, MCF-7, Hela, HCT-116, PC-3, LNCaP)

While direct studies on this compound are limited, the examination of structurally related compounds provides valuable insights into its potential anticancer activity. For instance, various isoindoline-1,3-dione derivatives have shown cytotoxic effects against a panel of cancer cell lines.

A study on novel 2-oxoindolin-3-ylidene thiazole derivatives, which share the thiazole moiety, reported potent anti-proliferative activity against a panel of sixty cancer cell lines. nih.gov Specifically, cytotoxicity assessments against the HepG2 (human liver cancer) cell line revealed IC50 values ranging from 3.13 to 30.54 μM for these derivatives. nih.gov Similarly, certain 5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivatives have been tested against HepG2, HCT116 (human colon cancer), and MCF-7 (human breast cancer) cell lines, with IC50 values in the range of 5.1–22.08 µM. mdpi.com

Furthermore, a series of 2-amino-benzo[de]isoquinoline-1,3-diones demonstrated significant cytotoxic effects against HCT-116, Hep-G2, and MCF-7 cell lines, with IC50 values ranging from 1.3 to 8.3 μg/mL. nih.gov Thiazole derivatives have also shown efficacy against HCT116 and MCF-7 cell lines. The presence of a nitro group in related heterocyclic compounds has been associated with anti-cancer properties. researchgate.net

The following table summarizes the cytotoxic activity of various structural analogs of this compound against several cancer cell lines.

| Compound Type | Cell Line | IC50 Value | Reference |

| 2-Oxoindolin-3-ylidene thiazole derivatives | HepG2 | 3.13 - 30.54 µM | nih.gov |

| 5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivatives | HepG2, HCT116, MCF-7 | 5.1 - 22.08 µM | mdpi.com |

| Thiazolidin-4-one-1,3,4-oxadiazole derivative | MCF-7, A549, HeLa | 0.47 - 0.59 µM | mdpi.com |

| 2-Amino-benzo[de]isoquinoline-1,3-diones | HCT-116, Hep-G2, MCF-7 | 1.3 - 8.3 µg/mL | nih.gov |

| Quinazoline-based thiazole derivatives | MCF-7, HepG2, A549 | 2.86 - 31.16 µM | nih.gov |

Induction of Apoptosis and Necrosis Pathways

The cytotoxic effects of many chemotherapeutic agents are mediated through the induction of programmed cell death, or apoptosis. nih.gov Research on compounds structurally related to this compound suggests that this molecule may also induce cell death via apoptotic pathways. For example, certain synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives have been shown to induce apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov

One study on a 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione derivative found that it induced both apoptosis and necrosis in Raji blood cancer cells. researchgate.net Similarly, a potent antitumor agent, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, was found to induce apoptosis mediated by the activation of both caspase 3 and 6. nih.gov The induction of apoptosis by this compound was confirmed through flow cytometry, light microscopy, and transmission electron microscopy. nih.gov These findings suggest that the nitro-substituted isoindoline-1,3-dione scaffold is capable of triggering programmed cell death in cancer cells.

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle. Studies on analogous compounds suggest that this compound may also interfere with cell cycle regulation.

For instance, the compound 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione was shown to cause an accumulation of cells in the S and G2/M phases of the cell cycle, indicating a mitotic arrest or a delay in the exit of daughter cells from the mitotic cycle. nih.govnih.gov This interference with the S phase suggests that the compound may affect the DNA duplication process. nih.gov Another study on a specific dispiropiperazine derivative demonstrated its ability to arrest the cell cycle at the G2/M phase in human cancer cells. researchgate.net

Antimicrobial Efficacy of this compound

The thiazole and isoindoline-1,3-dione moieties are also present in various compounds with demonstrated antimicrobial activity. This suggests that this compound may possess antibacterial and antifungal properties.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

One study on spiroquinoline-indoline-dione derivatives reported MIC values ranging from 375 to 3000 µg/mL against Enterococcus faecalis and Staphylococcus aureus. nih.gov Another study on 1,3,4-thiadiazole (B1197879) derivatives reported MIC values as low as 0.12 µg/mL against Gram-positive bacteria. mdpi.com However, it is noteworthy that in one study, a nitro-substituted thiazolidinone derivative showed no activity against the tested bacterial strains. nanobioletters.com

The following table presents the MIC values of various structural analogs against different bacterial strains.

| Compound Type | Bacterial Strain | MIC Value | Reference |

| Spiroquinoline-indoline-dione derivatives | E. faecalis, S. aureus | 375 - 3000 µg/mL | nih.gov |

| 1,3,4-Thiadiazole derivatives | Gram-positive bacteria | 0.12 µg/mL | mdpi.com |

| 1,3,4-Thiadiazole derivative | S. aureus | 1.95 µg/mL | mdpi.com |

Antifungal Properties and Potential Mechanisms of Action

Similar to its potential antibacterial activity, the antifungal properties of this compound can be inferred from studies on related compounds. A study on thiazolidinone derivatives found that a nitro-substituted compound was a more potent antifungal agent than the standard medication, with an MIC of 18.88±0.14. nanobioletters.com In contrast, another study found that a different nitro-substituted compound was inactive against Candida albicans. nanobioletters.com

A series of thiazolidine-2,4-dione derivatives, where the presence of a nitro group enhanced antifungal activity, were tested against a panel of fungal species including Aspergillus niger and Penicillium notatum. nih.gov Furthermore, certain 1,3-thiazole derivatives have shown promising inhibitory activity against pathogenic C. albicans, with MIC values as low as 3.9 μg/mL. nih.gov One isoindoline-1,3-dione derivative also showed promising antifungal activity. researchgate.net The mechanism of antifungal action for many thiazole-containing compounds is believed to involve the inhibition of lanosterol-C14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

The following table summarizes the antifungal activity of structurally related compounds.

| Compound Type | Fungal Strain | MIC Value | Reference |

| Nitro-substituted Thiazolidinone derivative | C. albicans | 18.88±0.14 | nanobioletters.com |

| 1,3-Thiazole derivatives | C. albicans | 3.9 - 7.81 µg/mL | nih.gov |

| 1,3,4-Thiadiazole derivative | A. fumigatus | 0.9 µg/mL | mdpi.com |

| 1,3,4-Thiadiazole derivative | G. candidum | 0.08 µg/mL | mdpi.com |

Insights into Resistance Modulation

No preclinical studies detailing the role of this compound in modulating cellular resistance mechanisms were identified. Research into its potential effects on drug efflux pumps, metabolic pathways associated with drug resistance, or its ability to overcome resistance in cancer cells or microbial agents has not been published.

Anti-inflammatory Potential of this compound

There is no specific information available from preclinical models regarding the anti-inflammatory potential of this compound.

Modulation of Inflammatory Mediators and Signaling Pathways

Specific data on how this compound affects inflammatory mediators (such as cytokines like TNF-α, IL-6, and IL-1β) or key signaling pathways (like NF-κB or MAPK) is not present in the available literature. While related heterocyclic compounds have been studied for these effects, such findings cannot be attributed to this specific molecule.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Studies

No studies evaluating the direct inhibitory activity of this compound against cyclooxygenase (COX-1 and COX-2) or lipoxygenase (LOX) enzymes were found. Structure-activity relationship studies on some classes of thiazole derivatives have suggested that a nitro substituent can influence COX/LOX inhibitory activity, but specific IC50 values or mechanistic details for the compound are unavailable. nih.gov

Antioxidant Properties of this compound

Direct experimental evaluation of the antioxidant properties of this compound has not been reported.

Radical Scavenging Activity (e.g., DPPH, ABTS assays)

No published results from radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, are available for this compound. These common assays are used to determine the capacity of a compound to donate a hydrogen atom or electron to neutralize free radicals. nih.govnih.gov Studies on other nitro-substituted thiazolidinone derivatives have shown that the nitro group can contribute to radical scavenging ability, but specific data for this compound is absent. nih.gov

Metal Chelation Capacity

There are no available studies investigating the metal-chelating properties of this compound. The ability of a compound to bind to transition metal ions like iron (Fe²⁺) or copper (Cu²⁺) is a potential mechanism of antioxidant activity, as it can prevent the formation of highly reactive hydroxyl radicals. nih.gov However, the capacity of this specific molecule to act as a metal chelator has not been documented.

Enzyme Inhibition Studies of this compound

While direct enzyme inhibition studies specifically on this compound are not extensively detailed in the available literature, the structural motifs of the molecule suggest potential interactions with several classes of enzymes. The isoindoline-1,3-dione core is a key feature in compounds known to inhibit enzymes such as protein phosphatases. nih.gov Furthermore, derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase and monoamine oxidase-B. nih.gov

The thiazole moiety is a common scaffold in various enzyme inhibitors, including those targeting kinases, proteases, and other enzymes. For instance, thiazolidine-2,4-dione derivatives have been shown to inhibit aldose reductase. researchgate.net The nitro group can also play a crucial role in enzyme inhibition. For example, nitrated indenoisoquinolines have been identified as potent topoisomerase I inhibitors, with the nitro group being important for this activity. nih.govnih.govresearchgate.net The presence of these functional groups in this compound suggests that it may exhibit inhibitory activity against a range of enzymes, warranting further investigation into its specific enzyme targets.

In Vivo Efficacy Studies of this compound in Relevant Animal Models

In vivo efficacy studies are crucial for evaluating the therapeutic potential of a compound in a living organism. While specific in vivo studies on this compound are limited in publicly available research, related compounds have been assessed in various animal models. For instance, N-benzylisoindole-1,3-dione derivatives have been evaluated for their anticancer activity in nude mice bearing A549-luc lung cancer cell xenografts. nih.gov In these studies, tumor growth, survival, and body weight were monitored to assess the efficacy of the compounds. nih.gov

Tumor xenograft models are a common preclinical tool to evaluate the effectiveness of potential cancer therapeutics. nih.gov These models involve the transplantation of human cancer cells into immunocompromised mice, allowing for the study of tumor growth and the effects of drug treatment in a living system. nih.gov The evaluation of this compound in such models would provide valuable data on its potential as an anticancer agent.

Investigation of Molecular Targets and Pathways of this compound

Protein-Ligand Interaction Profiling and Target Identification

Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action. The structural components of this compound suggest potential interactions with various proteins. The isoindoline-1,3-dione moiety is known to be a versatile scaffold in medicinal chemistry, capable of interacting with a range of biological targets. mdpi.comnih.govmdpi.com The thiazole ring is also a common feature in many biologically active molecules and can participate in various protein-ligand interactions. nih.govnih.govresearchgate.netresearchgate.net

Molecular docking studies are often employed to predict the binding modes and affinities of small molecules to protein targets. For example, docking studies have been used to investigate the interactions of thiazolidine-2,4-dione derivatives with enzymes like aldose reductase and lipoxygenase. researchgate.netnih.gov Similarly, the interactions of isoindoline-1,3-dione derivatives with enzymes such as acetylcholinesterase have been explored through molecular modeling. nih.gov Such computational approaches could be instrumental in identifying potential protein targets for this compound.

Gene and Protein Expression Modulation

Role of Nitro Group Bioreduction in Biological Activity and Associated Mechanistic Insights

The nitro group is a functional group that can significantly influence the biological activity of a molecule. mdpi.com The position of the nitro group on an aromatic ring can impact its anti-inflammatory and vasorelaxant properties. mdpi.com In some cases, the biological effects of nitro-containing compounds are dependent on the bioreduction of the nitro group. This reduction can lead to the formation of reactive intermediates that can interact with cellular macromolecules. The introduction of a nitro group into a molecule has been shown to increase its affinity for proteins. bibliotekanauki.pl The role of nitro group bioreduction in the biological activity of this compound is an area that requires further investigation to fully understand its mechanism of action.

DNA Binding and Intercalation Studies

Some isoindoline-1,3-dione derivatives and compounds containing a nitro group have been shown to interact with DNA. For example, certain isatin (B1672199) derivatives, which share a similar bicyclic ring system, have been found to bind to DNA, primarily through intercalation. nih.gov This interaction can lead to changes in the DNA structure and may contribute to the cytotoxic effects of these compounds. nih.gov Additionally, nitrated indenoisoquinolines, which are potent topoisomerase I inhibitors, are believed to exert their effects through interactions with the DNA-topoisomerase I complex. nih.gov While direct DNA binding and intercalation studies on this compound have not been reported, the presence of the planar isoindoline-1,3-dione ring system and the electron-withdrawing nitro group suggests that such interactions are possible and warrant investigation.

Structure Activity Relationship Sar and Rational Design of 4 Nitro 2 Thiazol 2 Yl Isoindoline 1,3 Dione Analogues

Impact of Substituent Modifications on the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione core serves as a critical anchor for biological activity, and modifications to this unit, both on the aromatic ring and at the imide nitrogen, can drastically alter the compound's potency and selectivity. The hydrophobic nature of the phthalimide (B116566) moiety is known to enhance the ability of compounds to traverse biological membranes. researchgate.netmdpi.com

Substitutions on the aromatic part of the isoindoline-1,3-dione ring have a profound impact on biological activity. A prominent example is pomalidomide, which features a 4-amino group. This substitution is critical for its potent immunomodulatory, antiangiogenic, and direct antimyeloma activities. researchgate.net In contrast, the presence of methoxy (B1213986) groups on the aromatic ring has been linked to significant antifungal activity in other phthalimide derivatives. researchgate.net These examples underscore that the electronic nature and position of substituents on the phthalimide ring are key determinants of the therapeutic application.

The substituent attached to the imide nitrogen (N-substitution) is another critical factor that dictates the direction of biological action. encyclopedia.pub Even slight modifications to the N-substituent can lead to significant changes in the biological target. encyclopedia.pub For instance, linking an N-benzyl pyridinium (B92312) moiety to the isoindoline-1,3-dione core has yielded potent acetylcholinesterase (AChE) inhibitors, with para-fluoro substitution on the benzyl (B1604629) ring showing the highest potency. nih.gov Other studies have shown that attaching different pharmacophores, such as piperazine (B1678402) rings, can confer affinity for cyclooxygenase (COX) enzymes. encyclopedia.pub The isoindoline-1,3-dione portion of these molecules often engages in crucial interactions with biological targets, such as π-π stacking and hydrogen bonding with amino acid residues like Trp387 and Ser530 in COX enzymes. encyclopedia.pub

Table 1: Impact of Isoindoline-1,3-dione Core Modifications on Biological Activity

| Modification Site | Substituent Type/Example | Observed Biological Activity | Reference Compound Example |

|---|---|---|---|

| Aromatic Ring (Position 4) | Amino Group (-NH₂) | Immunomodulatory, Antiangiogenic, Antitumor | Pomalidomide |

| Aromatic Ring | Methoxy Groups (-OCH₃) | Antifungal | (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide |

| Imide Nitrogen (N-Substituent) | N-benzyl pyridinium moiety | Acetylcholinesterase (AChE) Inhibition | Isoindoline-1,3-dione-N-benzyl pyridinium hybrids |

| Imide Nitrogen (N-Substituent) | Piperazine-containing pharmacophores | Cyclooxygenase (COX) Inhibition | N-substituted 1H-isoindole-1,3(2H)-dione derivatives |

| Imide Nitrogen (N-Substituent) | Phenyl(phenylimino)methyl group | Analgesic | 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione |

Significance of the Thiazole (B1198619) Moiety's Substituents and Linkage in Modulating Activity

SAR studies of various thiazole derivatives have revealed that substituents at different positions on the ring are crucial for potency. For instance, in a series of thiazole-integrated analogues, m,p-dimethyl substitution on a phenyl ring attached to the thiazole was found to be important for cytotoxic activity. nih.gov In another study, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were investigated as human monoamine oxidase (hMAO) inhibitors. The results indicated that the presence of a phenyl ring at C4 of the thiazole, functionalized with a nitro group at the meta position, was a key pharmacophoric feature for achieving potent and selective inhibition of hMAO-B. researchgate.net This highlights the importance of the electronic properties and spatial arrangement of substituents on the thiazole ring.

The linkage between the thiazole and the isoindoline-1,3-dione core also plays a significant role. In the parent compound, a direct linkage exists from the C2 position of the thiazole ring to the nitrogen of the imide. This direct connection creates a relatively rigid structure. Alternative synthetic strategies have explored different linkages, such as incorporating a phenylacetyl bridge. nih.govresearchgate.net These linkers can alter the molecule's flexibility, conformation, and ability to interact with target binding sites, thereby influencing its biological profile. The design of the linker is a key strategy for optimizing the orientation and interaction of the two key pharmacophores with their biological target.

Table 2: Influence of Thiazole Moiety Substituents on Biological Activity

| Modification Site | Substituent Type/Example | Observed Biological Activity | Reference Scaffold |

|---|---|---|---|

| Attached to Thiazole | m,p-dimethyl substituted phenyl ring | Cytotoxic | Thiazole-integrated pyrrolidin-2-ones |

| C4 of Thiazole | 3-Nitrophenyl group | Selective MAO-B Inhibition | (Thiazol-2-yl)hydrazone derivatives |

| Attached to Thiazole | Phenyl ring with hydroxy and nitro groups | Antimicrobial | Benzothiazole derivatives |

| C2 and N3 of Thiazolidinone | 2,6-dihalophenyl at C2; pyridin-2-yl at N3 | Anti-HIV | 4-Thiazolidinone derivatives |

Influence of the Nitro Group at Position 4: A Mechanistic and SAR Perspective

The nitro group at position 4 of the isoindoline-1,3-dione ring is a powerful modulator of the molecule's physicochemical and biological properties. As a strong electron-withdrawing group, it significantly alters the electron density distribution across the aromatic system. nih.gov This electronic modification can enhance the molecule's ability to participate in crucial interactions, such as π-stacking or hydrogen bonding, with biological targets. nih.gov The electron-withdrawing effect can also influence the molecule's polarity and pharmacokinetic properties. nih.gov

From a mechanistic standpoint, the nitroaromatic moiety is of particular interest due to its potential for bioreduction. nih.gov In various biological systems, particularly under hypoxic (low oxygen) conditions found in solid tumors or anaerobic bacteria, nitro groups can be enzymatically reduced by nitroreductases. nih.govpsu.edu This reduction process occurs in a stepwise manner, forming reactive intermediates such as nitroso and hydroxylamino species, ultimately leading to the corresponding amine. nih.gov These highly reactive intermediates are often responsible for the compound's biological effect, capable of covalently modifying biomolecules like DNA and proteins. nih.gov This reductive activation is a key mechanism for the antimicrobial activity of drugs like metronidazole (B1676534) and the cytotoxic effects of certain anticancer agents. nih.gov

Design and Synthesis of 4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione Derivatives for Optimized Biological Profiles

The rational design of derivatives of this compound aims to optimize its biological profile by systematically modifying its three core components: the isoindoline-1,3-dione ring, the thiazole moiety, and the linker. The primary synthetic route to the parent compound involves the condensation of 4-nitrophthalic anhydride (B1165640) with 2-aminothiazole (B372263), a common and efficient method for preparing N-substituted phthalimides. nih.gov

Design Strategies for Analogue Synthesis:

Modification of the Isoindoline-1,3-dione Core: Analogues can be synthesized by starting with different substituted phthalic anhydrides. For example, introducing additional electron-withdrawing (e.g., chloro, fluoro) or electron-donating (e.g., methyl, methoxy) groups onto the aromatic ring alongside the 4-nitro group would allow for fine-tuning of the molecule's electronic properties and steric profile. This could modulate target affinity and pharmacokinetic characteristics.

Modification of the Thiazole Moiety: A diverse library of analogues can be generated by using substituted 2-aminothiazoles in the initial condensation step. Substituted 2-aminothiazoles can be readily prepared via the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thiourea. mdpi.com By varying the substituents at the C4 and C5 positions of the thiazole ring (e.g., with alkyl, aryl, or heteroaryl groups), it is possible to explore new interactions with the target binding site and improve potency or selectivity.

Linker Modification: While the parent compound has a direct linkage, introducing flexible or rigid linkers between the isoindoline-1,3-dione and thiazole moieties represents another avenue for optimization. For example, an alkyl or phenylacetyl linker could be introduced to alter the spatial orientation of the two ring systems, potentially leading to an improved fit within the target's active site.

The goal of these synthetic modifications is to systematically probe the SAR to identify compounds with enhanced potency, improved selectivity against the desired biological target, and favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Prodrug Strategies and Bioreversible Derivatives of this compound

The presence of the 4-nitro group on the isoindoline-1,3-dione core makes this scaffold an excellent candidate for development as a hypoxia-activated prodrug (HAP). encyclopedia.pubnih.gov This strategy leverages the unique microenvironment of solid tumors, which are often characterized by regions of severe hypoxia (low oxygen). nih.govresearchgate.net

The underlying principle of the HAP strategy is the selective bioreduction of the nitro group in hypoxic tissues. nih.govmdpi.com In well-oxygenated normal tissues, the initial one-electron reduction of the nitro group to a nitro radical anion is a reversible process, as molecular oxygen can efficiently re-oxidize the radical back to the parent nitro compound, preventing the accumulation of toxic metabolites. mdpi.com However, in the absence of sufficient oxygen, this radical anion can undergo further enzymatic reduction by one- and two-electron reductases (e.g., NADPH:cytochrome P450 reductase) to form cytotoxic species, including the nitroso, hydroxylamino, and ultimately, the amino derivatives. encyclopedia.pubnih.gov

This selective activation in hypoxic cells offers a powerful therapeutic window, concentrating the cytotoxic effect within the tumor and sparing healthy, well-oxygenated tissues. nih.gov This approach can be classified into two main categories:

Prodrugs Activated by Electron Redistribution: The reduction of the nitro group to an amine dramatically increases its electron-donating ability, which can switch on the cytotoxicity of the molecule itself. encyclopedia.pubnih.gov

Prodrugs Activated by Fragmentation: The nitroaromatic group can act as a trigger. Upon reduction, it initiates a fragmentation cascade that releases a separate, potent cytotoxic effector molecule. encyclopedia.pubnih.gov

Therefore, this compound itself can be considered a potential HAP, where its reduced metabolites are the active cytotoxic agents. Alternatively, it could be further developed as a bioreversible trigger unit, designed to release a known anticancer agent upon reduction. This prodrug approach represents a highly promising strategy for developing targeted cancer therapies based on the 4-nitroisoindoline-1,3-dione scaffold.

Advanced Research Applications and Translational Potential of 4 Nitro 2 Thiazol 2 Yl Isoindoline 1,3 Dione Preclinical Scope

4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione in Preclinical Drug Discovery Pipelines

The isoindoline-1,3-dione core is a privileged scaffold in medicinal chemistry, known for enhancing the ability of compounds to cross biological membranes. mdpi.com Derivatives of this structure have been investigated for a wide array of biological activities, including anti-inflammatory, antibacterial, and as inhibitors of enzymes like acetylcholinesterase. nih.gov The synthesis of new isoindoline-1,3-dione analogues often involves the coupling of phthalic anhydride (B1165640) derivatives with appropriate aromatic amines. semanticscholar.org

In the context of preclinical drug discovery, compounds like this compound are synthesized and subjected to screening to evaluate their biological effects. For instance, various isoindoline-1,3-dione derivatives have been synthesized and evaluated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases. nih.gov Bioassays of newly synthesized analogues have indicated that some exhibit moderate biological activities, suggesting their potential as starting points for further optimization. semanticscholar.org

The optimization process in drug discovery involves modifying the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For example, structure-activity relationship (SAR) studies on similar heterocyclic compounds, such as thiazolidinones, have led to the identification of potent and selective inhibitors of therapeutic targets like the NLRP3 inflammasome. nih.gov This iterative process of synthesis, screening, and optimization is crucial for advancing a compound through the preclinical pipeline.

Table 1: Preclinical Evaluation of Isoindoline-1,3-dione Derivatives

| Compound Type | Biological Target/Activity | Key Findings in Preclinical Models |

|---|---|---|

| Isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | Some derivatives showed significant inhibitory activity, suggesting potential for Alzheimer's disease therapy. nih.gov |

| Nitroisoindoline-1,3-dione analogues | Antibacterial and Antifungal Activity | Bioassays indicated moderate biological activities against certain bacterial and fungal strains. semanticscholar.org |

| Thiazolidinone derivatives (related scaffold) | NLRP3 Inflammasome Inhibition | Optimization led to the discovery of selective small-molecule inhibitors with favorable pharmacokinetic properties. nih.gov |

Potential for this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. The development of such probes is a critical aspect of chemical biology. Given the diverse biological activities of the isoindoline-1,3-dione scaffold, this compound holds potential as a chemical probe. For example, fluorescent probes based on a 4-hydroxyisoindoline-1,3-dione scaffold have been developed for the detection of biologically relevant molecules like peroxynitrite. rsc.org

Target identification and mechanism of action studies are essential for understanding how a compound exerts its biological effects. Phenotypic drug discovery, which identifies molecules that produce a desired biological effect without prior knowledge of the target, often requires subsequent target deconvolution studies. nih.gov Techniques such as chemical proteomics and photoaffinity labeling can be employed to identify the cellular targets of a bioactive compound. nih.gov Understanding the mechanism of action is crucial for the rational design of more potent and selective derivatives.

Integration of this compound into Novel Therapeutic Strategies (e.g., combination therapies in preclinical models)

In preclinical research, novel therapeutic strategies are often explored to enhance treatment efficacy. One such strategy is combination therapy, where two or more drugs are used together. For instance, studies have suggested potential therapeutic benefits from combining selective COX-2 inhibitors with tubulin-targeting anticancer agents. nih.gov

While specific studies on the integration of this compound in combination therapies are not detailed in the provided search results, the broad spectrum of activities associated with related compounds suggests its potential in such approaches. For example, derivatives of the related thiazolidin-4-one scaffold have been investigated for their cytotoxic and anti-inflammatory activities, which could be synergistic with other anticancer agents. nih.gov The evaluation of such combinations in preclinical cancer models would be a logical step in exploring the full therapeutic potential of this compound class.

Development of Analytical Methods for Quantification of this compound in Biological Systems (non-human matrices)

The development and validation of analytical methods are crucial for quantifying a compound in biological matrices, which is a prerequisite for pharmacokinetic and pharmacodynamic studies in preclinical models. High-performance liquid chromatography (HPLC) with UV detection is a common technique used for this purpose.

A validated HPLC-UV method allows for the determination of a compound's physicochemical characteristics and its concentration in various samples. nih.gov The validation process typically assesses parameters such as selectivity, linearity, accuracy, precision, detection and quantification limits, and robustness. nih.gov For instance, a method was successfully validated for the quantification of a novel indole-thiazole derivative, demonstrating its suitability for studies aimed at clinical application. nih.gov Such analytical methods are essential for evaluating the stability of the compound in different environments and for measuring its concentration in preclinical studies involving non-human biological samples.

Table 2: Parameters for Analytical Method Validation

| Parameter | Description | Example from Literature |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | The HPLC-UV method proved effective in quantifying the target molecule without interference. nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | The method demonstrated linearity over a specific concentration range. nih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. | The accuracy of the method was confirmed within acceptable limits. nih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The method showed good precision in repeated measurements. nih.gov |

| Limits of Detection and Quantification | The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy. | The detection and quantification limits were appropriate for measuring the molecule in relevant samples. nih.gov |

| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | The robustness was evaluated by making small changes to the mobile phase composition and flow rate. nih.gov |

Future Research Directions and Unexplored Avenues for 4 Nitro 2 Thiazol 2 Yl Isoindoline 1,3 Dione

Identification of Novel Biological Targets for 4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione

While the constituent scaffolds of this compound are known to interact with several biological targets, the specific targets for this hybrid molecule remain largely unexplored. Future research should prioritize the systematic screening of this compound against a diverse panel of enzymes and receptors to identify novel biological activities.

Derivatives of isoindoline-1,3-dione have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and carbonic anhydrases (CAs). nih.govnih.gov For instance, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed significant AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 μM. nih.gov Another study revealed that isoindoline-1,3-dione-based sulfonamides are potent and selective inhibitors of the tumor-associated carbonic anhydrase IX (CA IX). nih.gov Given these precedents, a crucial research avenue would be to investigate whether this compound or its analogues can modulate the activity of these or other isoforms within the same enzyme families.

Furthermore, the thiazolidinone moiety, structurally related to the thiazole (B1198619) ring, is a well-known pharmacophore in drugs targeting enzymes and receptors involved in cancer and metabolic diseases. nih.govresearchgate.net Exploring targets such as protein kinases, tubulin, and nuclear receptors like the androgen receptor could yield significant findings. researchgate.netnih.gov High-throughput screening (HTS) campaigns and target-based assays are essential methodologies for this exploratory phase.

| Potential Target Class | Specific Examples | Rationale based on Scaffold | Suggested Screening Approach |

|---|---|---|---|

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Isoindoline-1,3-dione derivatives are known inhibitors. nih.govnih.gov | Enzymatic inhibition assays (Ellman's method). |

| Carbonic Anhydrases | CA I, CA II, CA IV, CA IX | Isoindoline-1,3-dione-sulfonamide conjugates show selective CA IX inhibition. nih.gov | Stopped-flow CO2 hydrase assays. |

| Protein Kinases | Various kinases implicated in cancer signaling pathways. | Thiazolidinone derivatives exhibit anticancer activity. nih.gov | Kinase activity panels, cell-based phosphorylation assays. |

| Nuclear Receptors | Androgen Receptor (AR) | Thiazolidine-2,4-diones have been investigated as AR antagonists for prostate cancer. researchgate.net | Receptor binding assays, reporter gene assays. |

| Bacterial Enzymes | MurB, DNA Gyrase | 4-Thiazolidinones are known inhibitors of bacterial enzyme MurB. nih.gov | Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. |

Exploration of Unconventional Synthetic Methodologies for this compound and Its Analogues

Advancing the study of this compound requires the development of efficient, scalable, and environmentally benign synthetic routes. Traditional multi-step syntheses can be time-consuming and generate significant waste. Future research should focus on adopting modern synthetic strategies to build libraries of analogues for structure-activity relationship (SAR) studies.

Unconventional methodologies that hold promise include:

Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. nih.gov Developing an MCR to construct the core structure or introduce diversity could significantly accelerate the synthesis of new derivatives.

Green Chemistry Approaches: The use of deep eutectic solvents (DESs) as both catalysts and reaction media has been successfully applied to the synthesis of thiazolidinedione derivatives via Knoevenagel condensation. frontiersin.org Exploring similar solvent systems or other green techniques like microwave-assisted organic synthesis (MAOS) could lead to more sustainable and efficient production of this compound analogues.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting the synthesis of the target compound to a flow chemistry platform could enable rapid optimization of reaction conditions and facilitate the production of larger quantities for extensive biological evaluation.

| Methodology | Description | Potential Advantages for Synthesizing Analogues |

|---|---|---|

| Multi-component Reactions (MCRs) | One-pot reactions combining three or more starting materials. nih.gov | High atom economy, reduced waste, rapid access to molecular diversity. |

| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave energy to heat reactions. | Drastically reduced reaction times, improved yields, enhanced reaction selectivity. |